



Application Notes and Protocols for In Vivo MYCi361 Treatment

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For Researchers, Scientists, and Drug Development Professionals

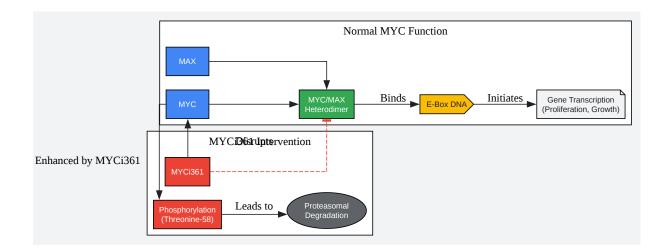
Introduction

The MYC oncogene is a master transcriptional regulator that is deregulated in up to 70% of human cancers, making it a highly sought-after therapeutic target.[1][2][3] MYCi361 is a small molecule inhibitor that directly engages MYC within cells, disrupting the MYC/MAX heterodimer, which is crucial for its transcriptional activity.[4][5] Furthermore, MYCi361 promotes the degradation of MYC protein by enhancing its phosphorylation on threonine-58, leading to proteasome-mediated degradation.[2][5][6][7][8] Preclinical in vivo studies have demonstrated that MYCi361 can suppress tumor growth, modulate the tumor microenvironment by increasing immune cell infiltration, and upregulate the immune checkpoint protein PD-L1 on tumor cells.[4][5][7][9] These effects suggest a potential for both standalone and combination therapies, particularly with immune checkpoint inhibitors like anti-PD1 antibodies.[4][5][7][10]

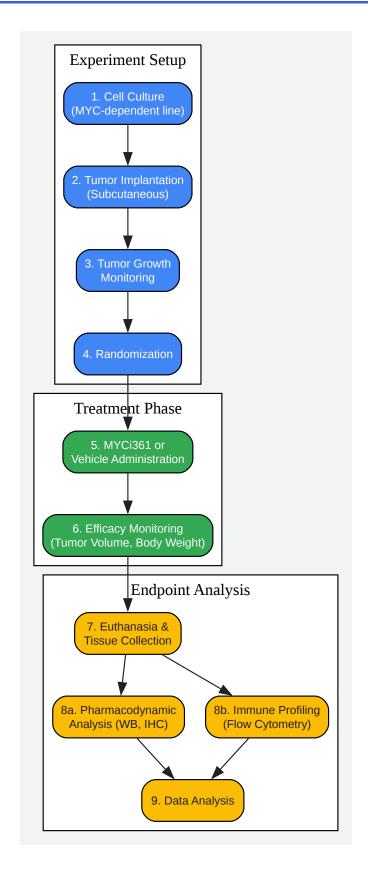
These application notes provide detailed protocols for the in vivo evaluation of **MYCi361** in murine cancer models, offering a framework for assessing its efficacy, pharmacodynamics, and impact on the tumor microenvironment.

Mechanism of Action of MYCi361









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